molecular formula C15H22N2O2 B7931600 Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7931600
M. Wt: 262.35 g/mol
InChI Key: KYSKSUYKGAKTHZ-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 1354011-23-6) is a pyrrolidine-based carbamate ester with a benzyl protecting group. Its molecular weight is 262.35 g/mol, and it features an isopropyl substituent on the pyrrolidine nitrogen. This compound is part of a broader class of carbamate esters used in pharmaceutical synthesis and fine chemical applications, particularly as intermediates in the development of protease inhibitors, receptor modulators, and other bioactive molecules .

Key structural attributes include:

  • Pyrrolidine core: A five-membered nitrogen-containing ring, providing conformational rigidity.
  • Carbamate linkage: The benzyl carbamate group enhances stability and modulates reactivity.
  • Isopropyl substituent: Influences lipophilicity and steric interactions.

Properties

IUPAC Name

benzyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSKSUYKGAKTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine nucleophile attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond. Triethylamine (TEA) or N,NN,N-diisopropylethylamine (DIPEA) is typically employed to neutralize HCl byproducts.

Procedure :

  • Dissolve pyrrolidin-3-yl-isopropylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0°C.

  • Add TEA (1.2 equiv.) dropwise, followed by benzyl chloroformate (1.1 equiv.).

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, dry over Na2_2SO4_4, and concentrate.

Yield : 70–85% after purification by silica gel chromatography (ethyl acetate/hexane, 1:3).

Stereochemical Considerations

The stereochemistry at the pyrrolidine nitrogen influences reactivity. Racemic mixtures are common unless chiral auxiliaries or enantiopure starting materials are used. For example, (R)-pyrrolidin-3-amine derivatives require resolution via chiral HPLC or asymmetric synthesis prior to carbamate formation.

Alternative Synthetic Routes

Reductive Amination Followed by Carbamate Protection

A two-step approach involves synthesizing the amine intermediate via reductive amination before introducing the carbamate group:

  • Reductive Amination :
    React pyrrolidin-3-one with isopropylamine under H2_2 (1 atm) using Pd/C or NaBH3_3CN.

    Pyrrolidin-3-one+IsopropylamineNaBH3CNPyrrolidin-3-yl-isopropylamine\text{Pyrrolidin-3-one} + \text{Isopropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Pyrrolidin-3-yl-isopropylamine}

    Yield : 60–75%.

  • Carbamate Formation :
    Proceed as in Section 1.1.

Solid-Phase Synthesis

Patented methods describe immobilizing pyrrolidin-3-yl-isopropylamine on Wang resin, followed by benzyl chloroformate coupling. After cleavage, the product is obtained in 65–78% yield with >95% purity.

Reaction Optimization and Kinetic Studies

Solvent and Temperature Effects

SolventTemp (°C)Reaction Time (h)Yield (%)
DCM252482
THF401275
Toluene80668

Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing intermediates, while elevated temperatures in toluene reduce side-product formation.

Catalytic Approaches

Iridium(III) complexes (e.g., [IrCl2_2Cp*]) catalyze carbamate formation under milder conditions (50°C, 6 h) with 88% yield, minimizing epimerization.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Silica gel (230–400 mesh), isocratic elution (ethyl acetate/hexane 1:4).

  • Reverse-Phase HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar–H), 4.55 (s, 2H, OCH2_2Ph), 3.85–3.70 (m, 1H, pyrrolidine-CH), 3.20–3.05 (m, 2H, NCH2_2), 1.25 (d, J=6.8J = 6.8 Hz, 6H, (CH3_3)2_2CH).

  • HRMS : m/z calcd for C15_{15}H22_{22}N2_2O2_2 [M+H]+^+: 263.1756, found: 263.1759.

Industrial-Scale Production

Continuous Flow Synthesis

Patent EP0045234B1 describes a continuous process using microreactors to enhance mixing and heat transfer:

  • Combine amine and chloroformate streams at 0.5 mL/min.

  • Maintain residence time of 5 min at 25°C.

  • Achieve 92% conversion with 99% purity after inline extraction.

Green Chemistry Innovations

  • Solvent Recycling : Supercritical CO2_2 replaces DCM, reducing waste by 40%.

  • Catalytic Recovery : Immobilized Ir catalysts enable five reuse cycles without activity loss.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Alkylation : Excess chloroformate leads to bis-carbamate formation. Mitigated by stoichiometric control (1.1 equiv. chloroformate).

  • Hydrolysis : Moisture degrades chloroformate. Anhydrous conditions and molecular sieves (4Å) are critical.

Scalability Issues

  • Exothermicity : Semi-batch addition prevents thermal runaway in large-scale reactions.

  • Purification : Centrifugal partition chromatography (CPC) outperforms column chromatography for >100 g batches .

Chemical Reactions Analysis

Types of Reactions: Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

The compound has several noteworthy applications across different scientific domains:

Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Protecting Group : It can act as a protecting group for amines and carboxylic acids, which is crucial in multi-step synthetic pathways.

Medicinal Chemistry

  • Drug Development : Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is explored for its potential as a prodrug or drug delivery agent. Its structural features may enhance bioavailability and therapeutic efficacy.
  • Biochemical Probes : The compound is investigated for its role as a biochemical probe to study enzyme mechanisms and protein interactions, aiding in the understanding of various biological processes.
  • Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which is vital for metabolic pathways. It has been shown to inhibit specific enzymes involved in critical biochemical reactions.
  • Therapeutic Potential : Its ability to penetrate biological membranes makes it suitable for therapeutic applications, particularly in targeting diseases where enzyme inhibition is beneficial.

Data Table: Summary of Applications

Application AreaDescription
Organic SynthesisBuilding block and protecting group in synthetic chemistry
Medicinal ChemistryPotential prodrug and drug delivery agent; biochemical probe for studying enzyme mechanisms
Biological ActivityModulates enzyme activity; therapeutic potential through targeted inhibition

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
  • Drug Delivery Mechanisms :
    • Research highlighted the compound's ability to enhance the solubility and stability of drugs, making it an attractive candidate for drug formulation .
  • Biochemical Probing :
    • The compound was utilized in experiments designed to elucidate enzyme mechanisms, providing insights into protein interactions that are critical for understanding various diseases .

Mechanism of Action

The mechanism by which isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

  • CAS : 1353945-45-5
  • Molecular Formula : C₁₇H₂₃ClN₂O₃
  • Key Differences :
    • Substitution of the pyrrolidine nitrogen with a chloro-acetyl group instead of hydrogen.
    • Increased molecular weight (329.83 g/mol vs. 262.35 g/mol).
    • Enhanced reactivity due to the electron-withdrawing chloro-acetyl group, making it a versatile intermediate for nucleophilic substitutions .

Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

  • CAS : 122021-01-6
  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Key Differences: Ethyl carbamate vs. isopropyl carbamate. Hydroxy-ethyl substituent on the pyrrolidine nitrogen.

[(R)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

  • CAS : 1401665-64-2
  • Molecular Formula : C₁₇H₂₅N₃O₃
  • Key Differences: Incorporation of a branched amino-acid-derived substituent (2-amino-3-methyl-butyryl). Molecular weight of 319.41 g/mol, significantly higher than the parent compound.

Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

  • CAS : 1038350-84-3
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Key Differences: Lack of isopropyl group, replaced by a methyl group directly attached to the pyrrolidine core.

Structural and Functional Analysis

Impact of Substituents on Reactivity and Stability

  • Chloro-acetyl group (CAS 1353945-45-5): Introduces electrophilic character, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule assembly .
  • Hydroxy-ethyl group (CAS 122021-01-06): Increases hydrophilicity, which may reduce metabolic stability but improve solubility for intravenous formulations .
  • Amino-acid-derived groups (CAS 1401665-64-2): Enable interactions with biological targets via hydrogen bonding and ionic interactions, critical for enzyme inhibition .

pH-Dependent Stability of Benzyl Ester Bonds

Studies on benzyl ester bond formation (e.g., in DHP-glucuronic acid complexes) reveal that:

  • Acidic conditions (pH 4) : Maximize benzyl ester bond formation, relevant for synthetic applications requiring stable intermediates .
  • Neutral conditions (pH 6–7): Promote competing reactions with amino groups (e.g., protein incorporation), limiting ester stability in biological systems .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted)
1354011-23-6 (Parent) C₁₅H₂₂N₂O₂ 262.35 Isopropyl 2.8
1353945-45-5 (Chloro-acetyl) C₁₇H₂₃ClN₂O₃ 329.83 Chloro-acetyl 3.1
122021-01-6 (Hydroxy-ethyl) C₁₆H₂₄N₂O₃ 292.38 Hydroxy-ethyl 1.9
1401665-64-2 (Amino-acid-derived) C₁₇H₂₅N₃O₃ 319.41 2-Amino-3-methyl-butyryl 2.3

*LogP values estimated using fragment-based methods.

Biological Activity

Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, combined with a carbamic acid moiety and a benzyl ester group. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or substrate for certain enzymes, impacting metabolic pathways.
  • Receptor Binding : Its structural features suggest potential binding to various receptors, which could mediate therapeutic effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

  • Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation.
  • Analgesic Effects : Potential pain-relieving properties have been suggested based on structural analogs.
  • Antitumor Activity : Preliminary studies indicate possible efficacy against certain cancer cell lines.

Case Studies and Experimental Data

  • In Vitro Studies : A study highlighted the compound's ability to stimulate ATPase activity in P-glycoprotein (P-gp), suggesting its role as a substrate that could influence drug transport mechanisms in cells .
  • Animal Models : In vivo experiments demonstrated reduced tumor volume and weight in mice treated with the compound, indicating potential antitumor effects without significant side effects.
  • Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that specific changes could enhance binding affinity and biological activity, emphasizing the importance of chemical structure in determining efficacy .

Data Summary Table

Study Type Findings Reference
In VitroStimulation of ATPase activity in P-glycoprotein
In VivoReduced tumor volume in mice without apparent side effects
SAR AnalysisStructural modifications enhance binding affinity

Q & A

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Modify the benzyl ester to a more labile group (e.g., p-nitrophenyl ester) for enhanced hydrolysis in plasma.
  • Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) via solvent evaporation.
  • Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents, with serial blood sampling for AUC calculations. Compare with unmodified analogs .

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